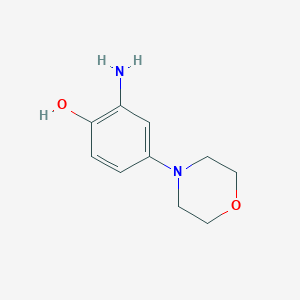
2-amino-4-(4-morpholinyl)Phenol
Cat. No. B8604637
Key on ui cas rn:
383868-65-3
M. Wt: 194.23 g/mol
InChI Key: XXLCGXCNVZUYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521754B2
Procedure details


Catalytic hydrogenation of 4-(4-benzyloxy-3-nitro-phenyl)-morpholine (5 g, 16 mmol) in dichloromethane (500 ml) and ethanol (500 ml) using palladium on carbon (500 mg, 10%) afforded the title compound as a grey solid (96%), MS: m/e=194(M+).
Name
4-(4-benzyloxy-3-nitro-phenyl)-morpholine
Quantity
5 g
Type
reactant
Reaction Step One




Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[CH:11][C:10]=1[N+:21]([O-])=O)C1C=CC=CC=1>ClCCl.C(O)C.[Pd]>[NH2:21][C:10]1[CH:11]=[C:12]([N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[CH:13]=[CH:14][C:9]=1[OH:8]
|
Inputs


Step One
|
Name
|
4-(4-benzyloxy-3-nitro-phenyl)-morpholine
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC(=C1)N1CCOCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
